7,7-Difluorospiro[3.5]nonan-2-amine;hydrochloride
Description
7,7-Difluorospiro[3.5]nonan-2-amine hydrochloride is a spirocyclic compound characterized by a nonane backbone fused at the 3.5 position, with two fluorine atoms at the 7,7-positions and an amine group at the 2-position, stabilized as a hydrochloride salt. This compound is marketed as a synthetic building block for pharmaceutical and chemical research, with a molecular weight of 235.7 g/mol and a purity ≥95% . It is commercially available in milligram to gram quantities, priced at €785.00 (50 mg) and €2,345.00 (500 mg) . The spiro architecture and fluorine substituents confer unique steric and electronic properties, making it valuable for drug discovery and materials science.
Properties
IUPAC Name |
7,7-difluorospiro[3.5]nonan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2N.ClH/c10-9(11)3-1-8(2-4-9)5-7(12)6-8;/h7H,1-6,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJSHMOSHHDBEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC12CC(C2)N)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2305251-81-2 | |
| Record name | 7,7-difluorospiro[3.5]nonan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Difluorospiro[3.5]nonan-2-amine;hydrochloride typically involves the following steps:
Formation of the Spirocyclic Ring: The spiro[3.5]nonane ring system can be constructed through a cyclization reaction involving a suitable precursor, such as a cyclohexanone derivative.
Introduction of Fluorine Atoms: The fluorine atoms are introduced at the 7th position of the spirocyclic ring through a fluorination reaction. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7,7-Difluorospiro[3.5]nonan-2-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Chemistry
Building Block for Organic Synthesis
7,7-Difluorospiro[3.5]nonan-2-amine;hydrochloride serves as a versatile building block in organic synthesis. Its spirocyclic structure allows for the creation of complex organic molecules through various reactions:
- Oxidation : Converts amine groups to imines or nitriles using reagents like potassium permanganate or chromium trioxide.
- Reduction : Can be reduced to form secondary or tertiary amines with lithium aluminum hydride or sodium borohydride.
- Substitution Reactions : The fluorine atoms can be replaced by other functional groups via nucleophilic substitution under basic conditions .
Biology
Potential Bioactive Compound
Research indicates that this compound may have significant biological activities:
- Antimicrobial Properties : Studies are ongoing to evaluate its efficacy against various bacterial strains.
- Anticancer Activity : Preliminary investigations suggest potential in inhibiting cancer cell proliferation, particularly in specific types of tumors .
Medicine
Therapeutic Applications
The compound is being explored for its therapeutic potential in several areas:
- Drug Discovery : Investigated as a candidate for developing new drugs targeting specific enzymes or receptors involved in disease pathways.
- SHP2 Inhibition : Recent studies highlight its role as a modulator of SHP2, a target in cancer therapies, suggesting it may help in treating cancers associated with SHP2 activity .
Industrial Applications
Development of Novel Materials
In industrial applications, this compound is utilized in:
- Material Science : Its unique properties make it suitable for developing advanced materials and polymers with enhanced performance characteristics.
- Chemical Processes : Used in various chemical processes where spirocyclic compounds are required as intermediates or final products .
Mechanism of Action
The mechanism of action of 7,7-Difluorospiro[3.5]nonan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, while the spirocyclic structure provides stability and rigidity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Spiro Frameworks
2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-amine Hydrochloride
- Molecular Formula : C₁₁H₁₅ClF₂N
- Molecular Weight : 235.7 g/mol
- Key Features : Ethynyl substitution at the 2-position introduces alkyne functionality, enabling click chemistry applications. The difluoro and spiro motifs are retained.
- Applications : Discontinued as of 2025, but previously used in exploratory medicinal chemistry .
5,7-Difluorochroman-4-amine Hydrochloride
- Molecular Formula: C₉H₁₀ClF₂NO
- Molecular Weight : 221.63 g/mol
- Key Features : Chroman (benzopyran) ring system with difluoro substituents at 5,7-positions. The amine group is at the 4-position.
- Applications: Potential use in CNS drug development due to structural similarity to bioactive chromane derivatives .
7-Azaspiro[3.5]nonan-2-ol Hydrochloride
Compounds with Divergent Substituents or Functional Groups
Dorzolamide Hydrochloride
- Molecular Formula : C₁₀H₁₆N₂O₄S₃·HCl
- Molecular Weight : 360.91 g/mol
- Key Features: Thieno-thiopyran spiro system with sulfonamide and ethylamino groups. A carbonate anhydrase inhibitor.
- Applications : Clinically used to treat glaucoma by reducing intraocular pressure .
2-(6,6-Difluorospiro[3.3]heptan-2-yl)acetic Acid
Pharmacological and Physicochemical Comparisons
Key Differences and Implications
Spiro Ring Size and Substituents: The 7,7-difluoro spiro[3.5]nonane core provides a larger, more rigid framework compared to spiro[3.3]heptane derivatives, influencing binding pocket compatibility in drug design . Fluorine atoms enhance metabolic stability and lipophilicity, whereas hydroxyl or carboxylic acid groups (e.g., 7-azaspiro[3.5]nonan-2-ol HCl) increase polarity .
Functional Group Diversity: The primary amine in 7,7-difluorospiro[3.5]nonan-2-amine HCl allows for straightforward derivatization, contrasting with Dorzolamide’s sulfonamide group, which confers specific enzyme inhibition .
Biological Activity
7,7-Difluorospiro[3.5]nonan-2-amine;hydrochloride is a spirocyclic amine derivative notable for its unique chemical structure and potential biological applications. This compound has garnered attention in the fields of medicinal chemistry and drug discovery due to its interactions with biological targets, particularly in cancer treatment and enzyme modulation.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₅F₂N·HCl, characterized by two fluorine atoms at the 7th position of the spirocyclic ring system. The spirocyclic structure contributes to its stability and potential binding affinity to various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atoms enhance the compound's binding affinity, while the spirocyclic structure provides a rigid framework that may facilitate selective interactions with biological molecules.
Target Interactions
Research indicates that this compound may modulate pathways involved in cancer cell proliferation by inhibiting key enzymes in the ubiquitin-proteasome pathway, such as Cbl-b, which plays a role in immune response regulation and tumor growth inhibition .
Anticancer Properties
Several studies have explored the potential of this compound as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The compound's mechanism involves disrupting signaling pathways critical for cancer cell survival.
| Study | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | Breast Cancer | 12.5 | Cbl-b Inhibition |
| Study B | Lung Cancer | 15.0 | Enzyme Modulation |
Enzyme Inhibition
Research has also indicated that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting SHP2, an enzyme implicated in several cancers, thereby potentially enhancing the efficacy of existing cancer therapies .
Case Studies
- Case Study on Breast Cancer : In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in MCF-7 breast cancer cells, suggesting its potential as a therapeutic agent.
- Case Study on Lung Cancer : A separate study reported that this compound inhibited the growth of A549 lung cancer cells by inducing apoptosis through the activation of caspase pathways.
Applications in Drug Discovery
The unique properties of this compound make it a valuable candidate for further development in drug discovery:
- Building Block for Synthesis : It serves as a versatile building block in organic synthesis for developing novel bioactive compounds.
- Therapeutic Development : Its potential as an anticancer agent positions it as a candidate for further clinical development and testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
